6-(3,5-Dimethylphenyl)pyrimidin-4-amine
Overview
Description
“6-(3,5-Dimethylphenyl)pyrimidin-4-amine” is a chemical compound with the formula C12H13N3 and a molecular weight of 199.25 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “6-(3,5-Dimethylphenyl)pyrimidin-4-amine” were not found, a related compound was synthesized by heating a mixture of the corresponding N-aryl-β-alanine or hydrochloride, urea, and acetic acid under reflux for 14 hours .Scientific Research Applications
Anticancer Research
Pyrimidine derivatives like 6-(3,5-Dimethylphenyl)pyrimidin-4-amine are known for their potential in anticancer treatments. They can act as inhibitors for certain enzymes or receptors involved in cancer cell proliferation. For example, they may inhibit tyrosine kinases, which are often overactive in cancer cells .
Antimicrobial and Antifungal Applications
The structural framework of pyrimidine allows for the development of compounds with antimicrobial and antifungal properties. Researchers can modify the pyrimidine core to enhance its interaction with bacterial or fungal cell components, disrupting their growth and survival .
Cardiovascular Therapeutics
Pyrimidine derivatives can serve as cardiovascular agents, potentially treating conditions like hypertension. They may modulate the activity of various receptors or enzymes in the cardiovascular system to maintain blood pressure and heart function .
Anti-Inflammatory and Analgesic Effects
Inflammation and pain management are critical areas of medical research. 6-(3,5-Dimethylphenyl)pyrimidin-4-amine could be used to synthesize compounds that target pathways involved in inflammatory responses and pain signaling .
Antiviral Agents
Research into antiviral drugs is increasingly important. Pyrimidine derivatives can be designed to interfere with viral replication processes, offering a pathway to develop new treatments for diseases like HIV .
Neuroprotective Agents
Neurodegenerative diseases pose a significant challenge in healthcare. Compounds based on 6-(3,5-Dimethylphenyl)pyrimidin-4-amine might protect nerve cells from damage or death, offering hope for conditions like Alzheimer’s and Parkinson’s disease .
Diabetes Management
The pyrimidine scaffold is useful in creating drugs for diabetes management. These compounds can act as inhibitors of enzymes like DPP-IV, which play a role in glucose metabolism .
Agricultural Chemicals
Beyond medical applications, pyrimidine derivatives are also used in agriculture. They can be part of pesticides or herbicides, controlling pests and weeds that affect crop yields .
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 6-(3,5-dimethylphenyl)pyrimidin-4-amine, are known to interact with a variety of biological targets, including protein kinases .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through a variety of mechanisms, including inhibiting protein kinases .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
The optimization of pharmacokinetic properties is a key consideration in the development of pyrimidine derivatives as therapeutic agents .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Action Environment
Environmental factors can significantly influence the action of pyrimidine derivatives, including their stability and efficacy .
properties
IUPAC Name |
6-(3,5-dimethylphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPCVRQWJPJYEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethylphenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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